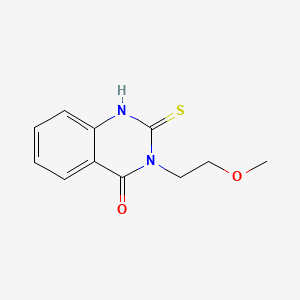

2-甲基-4-(4-甲基苯基)-5H-1,4-苯并恶二氮杂卓-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.科学研究应用

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . The process is used for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Method : The process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

-

- Application : The research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

- Method : The compounds were synthesized via a Schiff bases reduction route . The reduction process involved the use of sodium borohydride (NaBH4), a powerful reducing agent .

- Results : The molecular structures of the compounds 2-methoxy-5- ( (phenylamino) methyl)phenol ( 1) and 4- ( ( (4-methoxyphenyl)amino)methyl)- N, N -dimethylaniline ( 2) were reported .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . The process is used for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Method : The process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

-

- Application : The research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

- Method : The compounds were synthesized via a Schiff bases reduction route . The reduction process involved the use of sodium borohydride (NaBH4), a powerful reducing agent .

- Results : The molecular structures of the compounds 2-methoxy-5- ( (phenylamino) methyl)phenol ( 1) and 4- ( ( (4-methoxyphenyl)amino)methyl)- N, N -dimethylaniline ( 2) were reported .

-

Peroxisome Proliferator-Activated Receptor Agonist

- Application : The compound “{2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid” is a drug, which can act like a peroxisome proliferator-activated receptor agonist . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

安全和危害

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

未来方向

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!

属性

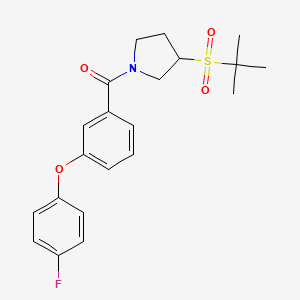

IUPAC Name |

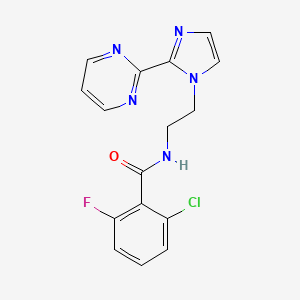

2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-7-9-15(10-8-12)18-11-14-5-3-4-6-16(14)20-13(2)17(18)19/h3-10,13H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXLVOINZLYLLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2394344.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)

![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)